Comprehensive Technical Guide on 5-Carboxy-6-hydroxymethyl Dehydro Felodipine: Metabolic Pathways, Analytical Protocols, and Pharmacological Significance
Comprehensive Technical Guide on 5-Carboxy-6-hydroxymethyl Dehydro Felodipine: Metabolic Pathways, Analytical Protocols, and Pharmacological Significance
Executive Summary
Felodipine is a highly selective calcium channel blocker of the dihydropyridine class, widely prescribed for the management of hypertension. Due to extensive first-pass metabolism in the gut wall and liver—primarily mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme—its oral bioavailability is limited to approximately 15–20%[1]. Understanding the complete metabolic fate of felodipine is critical for accurate drug-drug interaction (DDI) modeling, pharmacokinetic profiling, and pharmaceutical quality control.
A highly specific downstream metabolite and recognized degradation impurity in this cascade is 5-Carboxy-6-hydroxymethyl Dehydro Felodipine [2]. This whitepaper provides an in-depth technical analysis of its structural identity, the mechanistic causality of its formation, and a self-validating analytical protocol for its quantification in complex matrices.
Chemical Identity and Structural Elucidation
The transformation from the parent active pharmaceutical ingredient (API) to this specific metabolite involves significant structural modifications, including aromatization, ester hydrolysis, and aliphatic oxidation. These changes drastically alter the molecule's polarity and receptor-binding affinity, rendering it pharmacologically inactive but analytically significant[3].
Quantitative Chemical Properties
| Property | Value |
| Common Name | 5-Carboxy-6-hydroxymethyl Dehydro Felodipine |
| IUPAC Name | 4-(2,3-Dichlorophenyl)-5-(ethoxycarbonyl)-2-(hydroxymethyl)-6-methylnicotinic acid[4] |
| CAS Registry Number | 96558-29-1[4] |
| Molecular Formula | C₁₇H₁₅Cl₂NO₅[5] |
| Molecular Weight | 384.21 g/mol [5] |
| Parent Compound | Felodipine |
Mechanistic Insight: Metabolic and Degradation Pathway
The formation of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine is not a single-step degradation but a sequential metabolic cascade. As an Application Scientist, it is crucial to understand the causality behind each structural change, as this dictates the compound's behavior during chromatographic separation and mass spectrometric ionization.
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Aromatization (CYP3A4-Mediated): The parent drug, felodipine, contains a 1,4-dihydropyridine ring. The primary metabolic step is the oxidation of this ring by CYP3A4 to form a fully aromatic pyridine ring, yielding dehydrofelodipine[1][6]. This aromatization flattens the molecule and eliminates its calcium channel-blocking activity.
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Ester Hydrolysis: Dehydrofelodipine possesses two ester groups (methyl and ethyl). Enzymatic esterases or chemical degradation pathways selectively hydrolyze the methyl ester at the C5 position, yielding a 5-carboxyl derivative (nicotinic acid backbone)[3].
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Aliphatic Hydroxylation: The final step involves the CYP-mediated oxidation of the methyl group at the C6 position into a hydroxymethyl group, finalizing the structure[2].
Fig 1: Metabolic cascade of Felodipine to 5-Carboxy-6-hydroxymethyl Dehydro Felodipine.
Analytical Methodology: A Self-Validating LC-MS/MS Protocol
To quantify this metabolite in biological matrices (e.g., plasma, urine) or during API stability testing, researchers must employ a highly specific and robust method. The following protocol is designed as a self-validating system . By utilizing a stable isotope-labeled internal standard (SIL-IS) such as Dehydro Felodipine-d5[7], the system automatically corrects for matrix effects, extraction losses, and ionization variations.
Step-by-Step Methodology
Step 1: Internal Standard Spiking
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Action: Spike the biological sample with a known concentration of Dehydro Felodipine-d5[7].
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Causality: Introducing the SIL-IS at the very beginning ensures that any downstream variance is proportionally mirrored. The final quantification relies strictly on the analyte-to-IS ratio, validating the integrity of each individual run.
Step 2: Solid Phase Extraction (SPE)
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Action: Load the spiked sample onto a mixed-mode anion exchange SPE cartridge. Wash with 5% methanol and elute with 2% formic acid in acetonitrile.
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Causality: Biological matrices contain proteins and phospholipids that cause severe ion suppression in the ESI source. Because the target metabolite contains a carboxylic acid moiety, it is retained on the anion exchange resin, allowing neutral and basic interferences to be washed away, ensuring a high signal-to-noise ratio.
Step 3: UHPLC Chromatographic Separation
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Action: Inject the eluate onto a reversed-phase C18 column. Utilize a gradient elution starting at 5% organic modifier (acetonitrile) and ramping to 95% over 5 minutes.
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Causality: The introduction of the carboxylic acid and hydroxymethyl groups makes 5-Carboxy-6-hydroxymethyl Dehydro Felodipine significantly more polar than the parent drug. Starting with a low organic mobile phase retains the polar metabolite early in the run, while the gradual gradient ensures the highly lipophilic parent felodipine elutes later, preventing co-elution and source saturation.
Step 4: Tandem Mass Spectrometry (ESI-MS/MS)
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Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
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Causality: MRM provides ultimate specificity. By monitoring the specific precursor-to-product ion transitions for both the target mass (m/z ~384) and the deuterated standard, the method eliminates isobaric interference from other circulating dihydropyridine metabolites.
Fig 2: Self-validating LC-MS/MS workflow using deuterated internal standards.
Pharmacological and Toxicological Significance
While 5-Carboxy-6-hydroxymethyl Dehydro Felodipine lacks the calcium channel-blocking efficacy of its parent compound, its monitoring is indispensable for three primary reasons:
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Drug-Drug Interaction (DDI) Modeling: Because the upstream precursor (dehydrofelodipine) is generated almost exclusively by CYP3A4, the entire metabolic cascade is highly sensitive to CYP3A4 perpetrators[1]. For instance, co-administration with mechanism-based inhibitors like bergamottin (a primary furanocoumarin found in grapefruit juice) irreversibly inactivates intestinal CYP3A4[8]. This shunts the metabolic cascade, drastically altering the pharmacokinetic profile and reducing the downstream formation of this specific metabolite.
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Mass Balance and Clearance: Regulatory agencies (FDA/EMA) require comprehensive mass balance studies during drug development. Tracking highly oxidized, water-soluble metabolites like the 5-carboxy-6-hydroxymethyl derivative is essential to account for total drug clearance pathways in urine and bile[3].
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Quality Control and Impurity Profiling: In pharmaceutical manufacturing, understanding degradation pathways is fundamental to maintaining public health[2]. This compound serves as a critical reference standard to calibrate instruments and verify the purity of felodipine API batches over their shelf life.
References
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Unpacking Dehydrofelodipine: Beyond the Standard, What Happens When It Degrades? - oreateai.com. 2
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Studies on the Metabolic Fate of Felodipine (IV) : Identification of New Metabolites of Felodipine in Rat - jst.go.jp. 3
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5-Carboxy-6-Hydroxymethyl-Dehydro Felodipine | CAS No- 96558 - chemicea.com. 4
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Dehydro Felodipine-d5 - Axios Research - axios-research.com. 7
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5-Carboxy-6-Hydroxymethyl-Dehydro Felodipine | CymitQuimica - cymitquimica.com. 5
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Pathways of felodipine metabolism - researchgate.net.6
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A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - nih.gov. 1
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Inactivation of Cytochrome P450 3A4 by Bergamottin, a Component of Grapefruit Juice - acs.org. 8
Sources
- 1. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unpacking Dehydrofelodipine: Beyond the Standard, What Happens When It Degrades? - Oreate AI Blog [oreateai.com]
- 3. Studies on the Metabolic Fate of Felodipine (IV) : Identification of New Metabolites of Felodipine in Rat [jstage.jst.go.jp]
- 4. 5-Carboxy-6-Hydroxymethyl-Dehydro Felodipine | CAS No- 96558-29-1 | NA [chemicea.com]
- 5. 5-Carboxy-6-Hydroxymethyl-Dehydro Felodipine | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Dehydro Felodipine-d5 | Axios Research [axios-research.com]
- 8. pubs.acs.org [pubs.acs.org]
